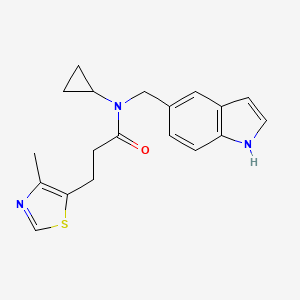

![molecular formula C17H24N6O B5571844 (3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)

(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine" likely exhibits significant interest due to its structural features, including a tetrazole ring and azepane moiety. Compounds with such features are often explored for their potential in various applications, including medicinal chemistry and material science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including the formation of tetrazole rings and incorporation of azepane structures. For example, literature describes the synthesis of similar heterocyclic compounds through various methods, including condensation reactions and the use of metallic derivatives or phosphorus halides for phosphorylated derivatives of azoles (E. Abdurakhmanova et al., 2018). These methods could potentially be adapted or serve as inspiration for synthesizing the compound .

Molecular Structure Analysis

Molecular structure analysis of heterocyclic compounds is pivotal for understanding their reactivity and potential applications. High-resolution spectroscopy and computational methods are commonly used to elucidate structural details. For instance, studies have utilized high-resolution NMR and ab initio calculations to investigate the structure and conformation of related compounds (R. Issac & J. Tierney, 1996).

Chemical Reactions and Properties

Tetrazole-containing compounds exhibit versatile reactivity, making them valuable in synthetic chemistry. For example, tetrazole moieties can participate in cycloaddition reactions, serve as bioisosteres for carboxylic acid groups, and engage in hydrogen bonding, impacting their biological activity (E. A. Popova & R. Trifonov, 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Diversity

A key aspect of research on compounds related to "(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine" involves their synthesis and the exploration of structural diversity. For instance, studies have demonstrated methodologies for generating structurally diverse libraries of compounds through reactions involving alkylation and ring closure, employing starting materials that facilitate the incorporation of tetrazole and similar heterocyclic units (G. Roman, 2013). These approaches are critical for developing new molecules with potential biological or material applications.

Novel Applications and Functionalization

Research has also focused on the novel applications of these compounds, including their potential in material science and as ligands for metal-organic frameworks (MOFs). For example, compounds synthesized from reactions similar to those involving "(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine" have been explored for their photocatalytic properties and selective sorption capabilities. These studies highlight the versatility of these compounds in various scientific applications, from catalysis to environmental remediation (Thomas E. Nixey et al., 2002; M. Formica et al., 2003).

Potential Biomedical Applications

Although excluding direct drug use and dosage information, it's worth noting that research into similar compounds has touched on areas that could indirectly support biomedical applications. This includes the development of novel synthetic routes and the exploration of their interactions with biological molecules, which can pave the way for future drug development and diagnostic tools (Mehul H. Sadhu et al., 2017).

Wirkmechanismus

Safety and Hazards

Tetrazoles can be hazardous due to their energetic properties. They can decompose and emit toxic nitrogen fumes when heated . They can also burst vigorously when exposed to shock, fire, or friction . Furthermore, they can react with acidic materials and strong oxidizers to produce corrosive and toxic gases and heat .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3S)-3-(dimethylamino)azepan-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-21(2)16-5-3-4-10-22(12-16)17(24)11-14-6-8-15(9-7-14)23-13-18-19-20-23/h6-9,13,16H,3-5,10-12H2,1-2H3/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVDPKKPECUYKQ-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCN(C1)C(=O)CC2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCN(C1)C(=O)CC2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)

![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)

![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)